Etrasimod arginine is a novel compound characterized as a selective modulator of sphingosine 1-phosphate receptors, specifically targeting S1P receptors 1, 4, and 5. This compound is chemically defined as L-Arginine, (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indole-3-acetate, with a molecular formula of C32H40F3N5O5 and a molecular weight of 631.69 g/mol. Etrasimod arginine appears as a white to light brown solid and exhibits slight solubility in water .
Etrasimod undergoes various metabolic transformations primarily through oxidation and dehydrogenation processes mediated by cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP3A4. Minor contributions come from CYP2C19 and CYP2J2. The compound also experiences conjugation reactions primarily facilitated by uridine diphosphate-glucuronosyltransferases (UGTs) .
Etrasimod acts as a potent modulator of sphingosine 1-phosphate receptors, which are crucial in regulating immune cell trafficking. By binding selectively to S1P receptors 1, 4, and 5, etrasimod effectively inhibits the migration of lymphocytes from lymphoid tissues into the bloodstream. This mechanism is particularly beneficial in treating immune-mediated conditions such as ulcerative colitis, where excessive T cell activity contributes to inflammation .
The synthesis of etrasimod arginine involves multi-step organic reactions that include:
The detailed synthetic route remains proprietary but emphasizes the complexity due to multiple stereocenters in the molecule .
Etrasimod arginine was recently approved by the FDA under the brand name VELSIPITY for treating adults with moderately to severely active ulcerative colitis. Clinical trials demonstrated significant efficacy with remission rates of 32% and 26% in pivotal studies . Its application extends beyond ulcerative colitis to other inflammatory diseases where immune modulation is beneficial.
Etrasimod exhibits notable interactions with various drugs due to its metabolic pathways:
Compound | Target Receptors | Primary Indication | Unique Features |
---|---|---|---|
Etrasimod | S1P1, S1P4, S1P5 | Ulcerative colitis | Selective for specific S1P receptors; FDA approved for UC |
Fingolimod | S1P1 | Multiple sclerosis | First-in-class; affects heart rate significantly |
Ozanimod | S1P1, S1P5 | Ulcerative colitis | Oral bioavailability; fewer cardiac side effects |
Siponimod | S1P1 | Secondary progressive MS | Targets specific MS subtypes; less immunosuppression |
Etrasimod arginine stands out due to its selective action on specific sphingosine receptors and its recent approval for ulcerative colitis treatment, marking it as a significant advancement in therapeutic options for inflammatory diseases .